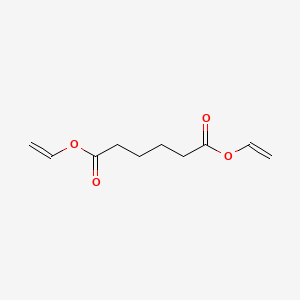

Divinyl adipate

Número de catálogo B1218210

Número CAS:

4074-90-2

Peso molecular: 198.22 g/mol

Clave InChI: JZQAAQZDDMEFGZ-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05214172

Procedure details

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was added vinyl acetate (320 g, 3791 mmol), adipic acid (17.5 g, 120 mmol), [pyridine]2Pd(OAc)2 (1.2 g, 3.1 mmol) and p-toluenesulfonic acid (4.4 g, 25.6 mmol). The temperature was held at 65° C. for 4 hours. After cooling to room temperature, NaOAc (3.0 g) was added to the solution. Volatiles were removed by a roto-vac. The non-volatiles were diluted with 200 ml hexane, extracted with 2×100 ml 2% NaOH, extracted with 100 ml distilled water and then dried over Na2SO4. The hexane was removed with a roto-vac. TLC showed on component. The divinyl adipate weighed 23.7 g (99.7% yield). IR(NaCl plate): 2940, 1750, 1640, 1370 cm-1.

[Compound]

Name

[pyridine]2Pd(OAc)2

Quantity

1.2 g

Type

reactant

Reaction Step One

Name

Yield

99.7%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].C(O)(=O)C[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1.CC([O-])=O.[Na+]>>[C:12]([O:14][CH:17]=[CH2:18])(=[O:13])[CH2:11][CH2:10][CH2:9][CH2:2][C:1]([O:4][CH:5]=[CH2:6])=[O:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

320 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC(=O)O)(=O)O

|

[Compound]

|

Name

|

[pyridine]2Pd(OAc)2

|

|

Quantity

|

1.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)[O-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Volatiles were removed by a roto-vac

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The non-volatiles were diluted with 200 ml hexane

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 2×100 ml 2% NaOH

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 100 ml

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hexane was removed with a roto-vac

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCC(=O)OC=C)(=O)OC=C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |